molecular formula C88H112B2O4S4 B11943898 4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane

Cat. No.: B11943898
M. Wt: 1383.7 g/mol
InChI Key: QIKMIMQCQNEOFG-UHFFFAOYSA-N
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Description

The compound 4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane (hereafter referred to as Compound A) is a highly functionalized boronic ester with a complex heptacyclic core, tetrathia bridges, and bulky 4-octylphenyl substituents. Its structural complexity and functional groups make it a candidate for advanced materials and catalysis. This article compares Compound A with analogous dioxaborolane-containing compounds, focusing on structural features, reactivity, stability, and applications.

Properties

Molecular Formula

C88H112B2O4S4

Molecular Weight

1383.7 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C88H112B2O4S4/c1-13-17-21-25-29-33-37-61-41-49-65(50-42-61)87(66-51-43-62(44-52-66)38-34-30-26-22-18-14-2)71-57-70-72(58-69(71)79-77(87)81-73(95-79)59-75(97-81)89-91-83(5,6)84(7,8)92-89)88(67-53-45-63(46-54-67)39-35-31-27-23-19-15-3,68-55-47-64(48-56-68)40-36-32-28-24-20-16-4)78-80(70)96-74-60-76(98-82(74)78)90-93-85(9,10)86(11,12)94-90/h41-60H,13-40H2,1-12H3

InChI Key

QIKMIMQCQNEOFG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C4=C(S3)C5=CC6=C(C=C5C4(C7=CC=C(C=C7)CCCCCCCC)C8=CC=C(C=C8)CCCCCCCC)C9=C(C6(C1=CC=C(C=C1)CCCCCCCC)C1=CC=C(C=C1)CCCCCCCC)C1=C(S9)C=C(S1)B1OC(C(O1)(C)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the dioxaborolane ring: This is typically achieved through the reaction of boronic acid derivatives with diols under acidic conditions.

    Attachment of the octylphenyl groups: This step involves the use of Friedel-Crafts alkylation reactions to introduce the octylphenyl groups onto the core structure.

    Formation of the tetrathiaheptacyclo structure: This complex ring system is synthesized through a series of cyclization reactions, often involving sulfur-containing reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of sulfur atoms makes it susceptible to oxidation reactions, which can lead to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to yield different products, depending on the reducing agent used.

    Substitution: The dioxaborolane groups can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s ability to interact with various biomolecules can be explored. It may serve as a probe for studying biological processes or as a potential therapeutic agent.

Medicine

The compound’s potential medicinal applications include its use as a drug candidate for treating diseases that involve oxidative stress or sulfur metabolism.

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The dioxaborolane groups can form reversible covalent bonds with biomolecules, while the tetrathiaheptacyclo structure can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Structural Comparison

Core Architecture and Substituents

Compound A features a heptacyclic framework with tetrathia (S–S–S–S) bridges and two dioxaborolane groups. In contrast:

  • Tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methane () has a tetraphenylmethane core with four dioxaborolane groups but lacks cyclic or sulfur-containing motifs.
  • 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane () is a linear boronic ester with an ethynylphenyl group, offering minimal steric hindrance compared to Compound A ’s bulky substituents.
Table 1: Key Structural Differences
Feature Compound A Tetraphenylmethane Ligand () Phenylethynyl Derivative ()
Core Structure Heptacyclic with tetrathia bridges Tetraphenylmethane Linear ethynylphenyl
Boronic Ester Groups 2 4 1
Substituents 4-Octylphenyl (×4), dioxaborolane (×2) Phenyl (×4) Phenylethynyl
Molecular Weight ~2000–2500 g/mol (estimated) 824.27 g/mol ~260 g/mol

Reactivity and Stability

Boronic Ester Reactivity

Dioxaborolane groups are pivotal in cross-coupling reactions (e.g., Miyaura-Suzuki coupling; ). However, Compound A ’s steric bulk from 4-octylphenyl groups may hinder reactivity compared to smaller analogs like 4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane (), which lacks extended alkyl chains.

Stability

  • Moisture Sensitivity : All dioxaborolanes hydrolyze in water, but Compound A ’s hydrophobic 4-octylphenyl groups likely enhance moisture resistance compared to phenyl-substituted derivatives ().
  • Thermal Stability : The rigid heptacyclic core and sulfur bridges in Compound A may improve thermal stability relative to flexible frameworks like the tetraphenylmethane ligand ().

Materials Science

  • COF/MOF Synthesis : The tetraphenylmethane ligand () is used to construct covalent organic frameworks (COFs), leveraging its four boronic ester groups for cross-linking. Compound A , with fewer boronic ester groups but a pre-organized cyclic structure, may form unique porous networks with controlled dimensionality.
  • Optoelectronics : The tetrathia bridges in Compound A could facilitate charge transport, making it suitable for conductive materials—a property absent in simpler dioxaborolanes ().

Biological Activity

The compound 4,4,5,5-tetramethyl-2-[12,12,24,24-tetrakis(4-octylphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]-1,3,2-dioxaborolane is a complex organic molecule with significant potential in various biological applications due to its unique structural features and functional groups.

Chemical Structure and Properties

This compound is characterized by its extensive polycyclic structure and multiple functional groups that include boronates and dioxaborolanes. The presence of these groups contributes to its potential reactivity and interaction with biological systems.

PropertyValue
Molecular Weight 824.27 g/mol
Chemical Formula C49H64B4O8
CAS Number 875772-13-7
Appearance Off-white to beige powder

Research indicates that compounds similar to 4,4,5,5-tetramethyl-2-[...] can exhibit various biological activities such as:

  • Anticancer Activity : The compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
  • Photosensitization : Its structure allows for effective photosensitization in photodynamic therapy (PDT), where it can generate singlet oxygen upon light activation.
  • Cellular Interactions : Interaction with cellular proteins (e.g., BCL-2 family proteins) can modulate cell death pathways and influence tumor growth dynamics.

Case Studies

Several studies have explored the biological implications of similar boron-containing compounds:

  • A study on TPPS-functionalized nanoparticles showed that upon irradiation with light, these compounds could effectively induce apoptosis in melanoma cells by activating caspase pathways and reducing Bcl-2 levels .
  • Another investigation into the structure of boronates indicated their potential utility in drug delivery systems due to their ability to form stable complexes with various biomolecules .

Applications in Medicine

The unique properties of this compound suggest several applications in medical fields:

  • Targeted Drug Delivery : The ability to modify the compound's structure can allow for targeted delivery systems that enhance therapeutic efficacy while minimizing side effects.
  • Photodynamic Therapy : Its photosensitizing properties can be harnessed for cancer treatment through PDT strategies that involve localized activation of the drug at tumor sites.
  • Diagnostic Imaging : The molecular structure may also facilitate the development of imaging agents that can provide insights into cellular processes in real-time.

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